molecular formula C6H9N3O B571677 5-Ethoxypyrimidin-2-amine CAS No. 39268-74-1

5-Ethoxypyrimidin-2-amine

Cat. No.: B571677
CAS No.: 39268-74-1
M. Wt: 139.158
InChI Key: NGWGYIGTWBAKAN-UHFFFAOYSA-N
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Description

5-Ethoxypyrimidin-2-amine: is a chemical compound with the molecular formula C6H9N3O . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidines are known for their wide range of biological activities and are found in many natural and synthetic compounds. The structure of this compound includes an ethoxy group attached to the fifth position of the pyrimidine ring and an amino group at the second position .

Scientific Research Applications

5-Ethoxypyrimidin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Safety and Hazards

The safety information for 5-Ethoxypyrimidin-2-amine includes the following hazard statements: H302, H315, H319, H332, H335. The precautionary statements include P261, P280, P305+P351+P338 . It is recommended to handle this chemical with care to avoid potential hazards.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxypyrimidin-2-amine can be achieved through various methods. One common approach involves the reaction of ethyl cyanoacetate with formamide to form ethyl 2-amino-4,6-dihydroxypyrimidine-5-carboxylate. This intermediate is then subjected to cyclization and subsequent ethoxylation to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 5-Ethoxypyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 5-Ethoxypyrimidin-2-amine is unique due to the presence of both an ethoxy group and an amino group on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

5-ethoxypyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-2-10-5-3-8-6(7)9-4-5/h3-4H,2H2,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWGYIGTWBAKAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=C(N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00663952
Record name 5-Ethoxypyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00663952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39268-74-1
Record name 5-Ethoxypyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00663952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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